Fosamprenavir sodium
Overview
Description
Fosamprenavir sodium is a prodrug of amprenavir, an inhibitor of human immunodeficiency virus (HIV) protease . It is used in the treatment and postexposure prophylaxis of HIV-1 infection . This compound is designed to improve the solubility and bioavailability of amprenavir, making it more effective in clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fosamprenavir sodium involves the reaction of the compound shown by formula II or its ammonium salt with a metal ion source in a solvent to obtain the compound shown by formula III . The solvent can be methanol, ethanol, n-propanol, iso-propanol, n-butanol, or sec-butanol . The catalytic reduction is carried out using hydrogen as a reducing agent in the presence of a palladium-carbon catalyst .
Industrial Production Methods: Industrial production methods focus on reducing costs and improving productivity. The preparation method of fosamprenavir derivatives is applicable for large-scale popularization and application . The process involves catalytic reduction and the use of various solvents and metal ion sources to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Fosamprenavir sodium undergoes several types of chemical reactions, including oxidation and reduction .
Common Reagents and Conditions:
Major Products Formed: The major product formed from the reduction reaction is this compound itself, which is then hydrolyzed to amprenavir in vivo .
Scientific Research Applications
Fosamprenavir sodium is primarily used in the field of medicine for the treatment of HIV-1 infection . It is also used in postexposure prophylaxis of HIV infection in individuals who have had occupational or nonoccupational exposure to potentially infectious body fluids . The compound’s improved solubility and bioavailability make it a valuable tool in antiretroviral therapy .
Mechanism of Action
Fosamprenavir sodium is rapidly hydrolyzed by cellular phosphatases to amprenavir in the gut epithelium as it is absorbed . Amprenavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This results in the formation of immature, noninfectious viral particles .
Comparison with Similar Compounds
Lopinavir: Another protease inhibitor used in combination with ritonavir for the treatment of HIV-1 infection.
Ritonavir: Often used in combination with other protease inhibitors to enhance their effectiveness.
Fosamprenavir sodium’s ability to be hydrolyzed to amprenavir, coupled with its improved pharmacokinetic properties, makes it a valuable addition to the arsenal of antiretroviral drugs .
Properties
IUPAC Name |
disodium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS.2Na/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;/q;2*+1/p-2/t21-,23-,24+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMGUXZZROZJIT-KMIZVRHLSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N3Na2O9PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177208 | |
Record name | Fosamprenavir sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226700-80-7 | |
Record name | Fosamprenavir sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosamprenavir sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSAMPRENAVIR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSG28FSA0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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